molecular formula C13H10N2O4 B14744589 N-(2-Hydroxyphenyl)-2-nitrobenzamide CAS No. 731-89-5

N-(2-Hydroxyphenyl)-2-nitrobenzamide

Cat. No.: B14744589
CAS No.: 731-89-5
M. Wt: 258.23 g/mol
InChI Key: ZULDBYHOYHDUNK-UHFFFAOYSA-N
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Description

N-(2-Hydroxyphenyl)-2-nitrobenzamide (CAS 731-89-5) is a synthetic benzamide derivative supplied for scientific research and development. This compound features a benzamide core, which is recognized as a privileged structure in medicinal chemistry due to its presence in molecules with a wide range of biological activities . The structure incorporates a 2-hydroxyphenyl group attached to the amide nitrogen and a nitro substituent at the 2-position of the benzoyl ring. Benzamide analogs are of significant research interest as intermediates in organic synthesis. They serve as key precursors for the construction of various heterocyclic systems, including benzothiadiazin-4-ones, quinazoline-2,4-diones, and benzodiazepine-2,5-diones . Furthermore, related N-(2-hydroxyphenyl)benzamide structures have been successfully synthesized using sustainable methods, such as catalysis with Ni-Al layered double hydroxides, highlighting the ongoing development of efficient synthetic routes for this class of compounds . The structural motif of nitrated N-(2-hydroxyphenyl)acetamide derivatives has also been identified in microbial degradation pathways of plant benzoxazolinones, suggesting potential relevance in ecological and biochemical studies . Researchers value this compound for exploring structure-activity relationships and developing new bioactive molecules. Attention: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

731-89-5

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-2-nitrobenzamide

InChI

InChI=1S/C13H10N2O4/c16-12-8-4-2-6-10(12)14-13(17)9-5-1-3-7-11(9)15(18)19/h1-8,16H,(H,14,17)

InChI Key

ZULDBYHOYHDUNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyphenyl)-2-nitrobenzamide typically involves the nitration of 2-hydroxybenzamide. One common method includes the reaction of 2-hydroxybenzamide with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, concentration, and flow rates, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group (-C=O) using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Reduction: N-(2-Aminophenyl)-2-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the substituent used.

    Oxidation: N-(2-Hydroxyphenyl)-2-benzamide.

Scientific Research Applications

N-(2-Hydroxyphenyl)-2-nitrobenzamide has found applications in several scientific research areas:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl group may also play a role in binding to target molecules, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
N-(2-Hydroxyphenyl)-2-nitrobenzamide 2-hydroxyphenyl, 2-nitrobenzamide C₁₃H₁₀N₂O₄ 258.23 Potential directing group for catalysis
N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide 1,3,4-thiadiazole ring, ethyl group C₁₁H₁₀N₄O₃S 278.29 Quality control via alkaloid reagents
N-(Furan-2-ylmethyl)-2-nitrobenzamide Furan-2-ylmethyl substituent C₁₂H₁₀N₂O₄ 258.22 Synthetic intermediate for diazepines
4-Bromo-N-(2-nitrophenyl)benzamide 4-bromo substitution on benzamide C₁₃H₉BrN₂O₃ 333.13 Structural analog with bromine for X-ray studies
JSF-2172 (Pyridinylmethyl derivatives) 3-methylpyridin-2-ylmethyl group C₁₄H₁₃N₃O₃ 271.27 80% synthesis yield; NMR-documented

Key Observations :

  • Substituent Impact : The presence of electron-withdrawing groups (e.g., nitro) and electron-donating groups (e.g., hydroxyl) significantly alters electronic density. For example, the hydroxyl group in this compound enhances hydrogen-bonding capacity compared to brominated analogs like 4-bromo-N-(2-nitrophenyl)benzamide .
  • Heterocyclic Modifications : Compounds like N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide incorporate sulfur-containing heterocycles, which improve metabolic stability and enable specific quality control methods (e.g., potassium bismuth iodide tests) .

Physicochemical Properties

  • Solubility and Stability : Nitrobenzamides with hydrophilic groups (e.g., hydroxyl) demonstrate improved aqueous solubility compared to lipophilic analogs like N-(2,4-dimethylphenyl)-2-nitrobenzamide .
  • Thermal Behavior : Compounds such as 2-hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide (C₁₄H₁₁N₃O₆, MW 317.25) exhibit higher melting points (62–64°C) due to additional nitro groups enhancing crystallinity .

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